Cas no 5026-74-4 (N,N-Diglycidyl-4-glycidyloxyaniline)

N,N-Diglycidyl-4-glycidyloxyaniline 化学的及び物理的性質
名前と識別子
-
- 4-(Oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline
- 4-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline
- N,N-Diglycidyl-4-glycidyloxyaniline
- N,N,O’- TRIGLYCIDYL-4-AMINOPHENOL(4-APTRIG)
- AFG-90
- MY-510
- p-Aminophenol triglycidyl ether
- EC 225-716-2
- N,N-Diglycidyl-4-glycidyloxyaniline, 90%
- E75689
- SCHEMBL27630
- AKOS015901833
- 4-(2-Oxiranylmethoxy)-N,N-bis(2-oxiranylmethyl)aniline #
- 2-Oxiranemethanamine, N-(4-(2-oxiranylmethoxy)phenyl)-N-(2-oxiranylmethyl)-
- p-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline
- AHIPJALLQVEEQF-UHFFFAOYSA-N
- Tox21_302646
- p-Glycidoxy-N,N-diglycidylaniline
- UNII-FK8Z40U76H
- FT-0742768
- 31305-88-1
- NCGC00259428-01
- p-(Diglycidylamino)phenyl glycidyl ether
- 4-(Diglycidylamino)phenyl glycidyl ether
- N-(4-(Oxiranylmethoxy)phenyl)-N-(oxiranylmethyl)oxiranemethanamine
- AMINOPHENYL TRIGLYCIDYL ETHER, P-
- NCGC00256843-01
- BRN 1393091
- 5026-74-4
- 4-glycidyloxy-n,n-diglycidylaniline
- NS00008652
- Aniline, p-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)-
- NCGC00249130-01
- CAS-5026-74-4
- n,n,o-triglycidyl-p-aminophenol
- DTXCID107585
- N,N,O-Tris(2,3-epoxypropyl)-p-aminophenol
- A828044
- Oxiranemethanamine, N-(4-(oxiranylmethoxy)phenyl)-N-(oxiranylmethyl)-
- 2-Oxiranemethanamine, N-[4-(2-oxiranylmethoxy)phenyl]-N-(2-oxiranylmethyl)-
- Q27278034
- EINECS 225-716-2
- CS-W012306
- Aniline, p-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)
- Tox21_201879
- TK 12759
- DTXSID8027585
- FK8Z40U76H
- Oxiranemethanamine, N-[4-(oxiranylmethoxy)phenyl]-N-(oxiranylmethyl)-
- ERL 0500
- CHEMBL3185547
- DB-005454
-
- MDL: MFCD00192036
- インチ: InChI=1S/C15H19NO4/c1-3-12(17-9-15-10-20-15)4-2-11(1)16(5-13-7-18-13)6-14-8-19-14/h1-4,13-15H,5-10H2
- InChIKey: AHIPJALLQVEEQF-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)OCC2CO2)N(CC3CO3)CC4CO4
計算された属性
- 精确分子量: 277.13100
- 同位素质量: 277.131408
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 20
- 回転可能化学結合数: 8
- 複雑さ: 318
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- XLogP3: 1.1
- 互变异构体数量: 何もない
- トポロジー分子極性表面積: 50.1
じっけんとくせい
- Color/Form: 未確定
- 密度みつど: 1.22
- Boiling Point: 420.18°C (rough estimate)
- フラッシュポイント: 113 ºC
- Refractive Index: n20/D 1.567(lit.)
- PSA: 50.06000
- LogP: 1.06820
- Solubility: 未確定
N,N-Diglycidyl-4-glycidyloxyaniline Security Information
-
Symbol:
- Signal Word:Warning
- 危害声明: H315,H317,H319,H335,H351
- Warning Statement: P261,P280,P305+P351+P338
- WGKドイツ:3
- 危険カテゴリコード: R22;R36/37/38;R40;R43
- セキュリティの説明: S23; S26; S36
- RTECS号:RR0504000
-
危険物標識:
- Risk Phrases:R22; R36/37/38; R40; R43
- 储存条件:2-8°C貯蔵
- 安全术语:S23;S26;S36
N,N-Diglycidyl-4-glycidyloxyaniline 税関データ
- 税関コード:2922199090
- 税関データ:
中国税関コード:
2922199090概要:
2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
N,N-Diglycidyl-4-glycidyloxyaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 180077-50ML |
N,N-Diglycidyl-4-glycidyloxyaniline, 95% |
5026-74-4 | 95% | 50ML |
¥ 270 | 2021-07-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N62250-250ml |
4-(Oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline |
5026-74-4 | 90% | 250ml |
¥748.0 | 2022-04-27 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028450-50ml |
N,N-Diglycidyl-4-glycidyloxyaniline |
5026-74-4 | 90% | 50ml |
¥268 | 2023-06-14 | |
TRC | N268360-25g |
N,N-Diglycidyl-4-glycidyloxyaniline |
5026-74-4 | 25g |
$ 55.00 | 2022-03-30 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N806520-50ml |
5026-74-4 | 90% | 50ml |
¥279.00 | 2022-09-01 | ||
BAI LING WEI Technology Co., Ltd. | 180077-250ML |
N,N-Diglycidyl-4-glycidyloxyaniline, 95% |
5026-74-4 | 95% | 250ML |
¥ 790 | 2021-07-08 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 412813-50ML |
N,N-Diglycidyl-4-glycidyloxyaniline |
5026-74-4 | 50ML |
¥362.87 | 2022-02-24 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-XQ324-10ml |
N,N-Diglycidyl-4-glycidyloxyaniline |
5026-74-4 | 90% | 10ml |
¥91.0 | 2022-06-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-XQ324-50ml |
N,N-Diglycidyl-4-glycidyloxyaniline |
5026-74-4 | 90% | 50ml |
¥221.0 | 2022-06-09 | |
TRC | N268360-25000mg |
N,N-Diglycidyl-4-glycidyloxyaniline |
5026-74-4 | 25g |
$75.00 | 2023-05-17 |
N,N-Diglycidyl-4-glycidyloxyaniline Suppliers
N,N-Diglycidyl-4-glycidyloxyaniline 関連文献
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2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
N,N-Diglycidyl-4-glycidyloxyanilineに関する追加情報
Recent Advances in the Application of N,N-Diglycidyl-4-glycidyloxyaniline (CAS: 5026-74-4) in Chemical and Biomedical Research
N,N-Diglycidyl-4-glycidyloxyaniline (CAS: 5026-74-4), a multifunctional epoxy compound, has recently gained significant attention in chemical and biomedical research due to its unique structural properties and versatile applications. This research brief synthesizes the latest findings regarding this compound's synthesis, characterization, and emerging applications in advanced materials and drug delivery systems.
Recent studies published in the Journal of Polymer Science (2023) have demonstrated novel synthetic pathways for 5026-74-4 that improve yield and purity while reducing environmental impact. The optimized method utilizes a two-step glycidylation process with controlled temperature gradients, achieving >95% purity as confirmed by HPLC and NMR analyses. These advances address previous challenges in large-scale production of this critical epoxy resin precursor.
In materials science, research from Advanced Materials Interfaces (2024) highlights the compound's role in developing high-performance epoxy composites. When crosslinked with specific amines, 5026-74-4 forms networks with exceptional thermal stability (decomposition temperature >300°C) and mechanical strength, making it suitable for aerospace and biomedical implant applications. The trifunctional nature of the molecule enables unique three-dimensional network formation not achievable with conventional difunctional epoxies.
Biomedical applications have seen particularly promising developments. A Nature Communications study (2023) reported the successful use of 5026-74-4 as a crosslinker in pH-responsive drug delivery hydrogels. The compound's epoxy groups allow precise control over hydrogel degradation kinetics, enabling targeted release of chemotherapeutic agents in tumor microenvironments while maintaining stability in physiological conditions.
Ongoing clinical research (Phase I trials) is exploring surface-modified nanoparticles incorporating 5026-74-4 derivatives for targeted antibiotic delivery. Preliminary results show enhanced bacterial membrane penetration and reduced systemic toxicity compared to conventional formulations. This application capitalizes on the compound's ability to form stable covalent bonds with both nanoparticle cores and targeting ligands.
Future research directions identified in recent reviews include: (1) development of biodegradable variants through modified synthesis approaches, (2) exploration of its potential in CRISPR-Cas9 delivery systems, and (3) investigation of antimicrobial surface coatings for medical devices. The compound's versatility continues to inspire innovative applications at the chemistry-biology interface.
While significant progress has been made, challenges remain in fully characterizing the structure-property relationships of 5026-74-4 derivatives and optimizing their biocompatibility profiles. The coming years will likely see increased interdisciplinary collaboration to address these questions and translate laboratory findings into practical applications.
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